N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21402572
InChI: InChI=1S/C16H14N4O3/c1-23-12-8-6-11(7-9-12)17-15(21)10-20-16(22)13-4-2-3-5-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21)
SMILES: COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC21402572

Molecular Formula: C16H14N4O3

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide -

Specification

Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C16H14N4O3/c1-23-12-8-6-11(7-9-12)17-15(21)10-20-16(22)13-4-2-3-5-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21)
Standard InChI Key OTFODOGJLPIACZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Introduction

Structural Characteristics and Physical Properties

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide possesses a distinctive chemical architecture characterized by three primary structural components: a 4-methoxyphenyl group, an acetamide linker, and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The compound's physical and chemical properties are derived from the specific arrangement and interaction of these structural elements.

Molecular Formula and Weight

Based on analysis of similar benzotriazine derivatives, the estimated molecular properties of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are presented in Table 1.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₃
Molecular Weight310.31 g/mol
Physical StateSolid at room temperature
SolubilitySparingly soluble in water; soluble in organic solvents

Structural Features

N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide contains several key structural elements that contribute to its potential biological activity:

  • A benzotriazine ring system with a ketone group at the 4-position, which serves as a potential pharmacophore

  • An acetamide linker that provides flexibility and hydrogen bonding capabilities

  • A 4-methoxyphenyl group that may enhance binding to specific biological targets through aromatic interactions and hydrogen bonding

The presence of these functional groups creates a molecule with multiple sites for potential interaction with biological targets, including hydrogen bond donors and acceptors, aromatic regions for π-stacking, and a flexible linker that allows for conformational adaptation.

Synthesis and Characterization

Characterization Methods

Characterization of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would typically involve multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

  • Mass spectrometry to verify molecular weight and fragmentation patterns

  • Infrared spectroscopy to identify functional groups such as amide bonds and methoxy groups

  • X-ray crystallography to determine three-dimensional structure if crystalline form is available

  • High-Performance Liquid Chromatography (HPLC) to assess purity

Physicochemical Properties

Predicted Properties

Based on structural analysis and comparison with similar compounds, the predicted physicochemical properties of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide are presented in Table 2.

PropertyPredicted ValueSignificance
LogP~2.1-2.6Moderate lipophilicity, potentially favorable for membrane permeability
LogD~2.1-2.6Distribution coefficient at physiological pH
Hydrogen Bond Acceptors6Influences solubility and binding properties
Hydrogen Bond Donors1Impacts interaction with biological targets
Polar Surface Area~80-90 ŲModerate; may influence membrane permeability

These values suggest that the compound may possess drug-like properties according to Lipinski's Rule of Five, with potential for good oral bioavailability .

Stability and Reactivity

The compound contains multiple functional groups that influence its stability and reactivity:

  • The amide bond is generally stable under physiological conditions

  • The methoxy group is typically stable but may undergo demethylation under certain metabolic conditions

  • The benzotriazine moiety may be susceptible to nucleophilic attack at the 4-oxo position

Comparison with Related Compounds

Structural Analogs

Table 3 presents a comparison of N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally related compounds identified in the research literature.

CompoundMolecular FormulaMolecular WeightStructural Differences
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamideC₁₆H₁₃ClN₄O₃344.75 g/molAdditional chloro substituent at position 3 of the phenyl ring
N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamideC₁₈H₁₆N₄O₄352.35 g/molContains an additional 2-oxoethyl group
N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamideC₁₇H₁₇N₅O₂~323.35 g/molContains a dimethylamino group instead of a methoxy group
N-(4-methoxyphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamideC₁₆H₁₄N₂O₄298.3 g/molContains a benzoxazol moiety instead of benzotriazin

Functional Significance of Structural Variations

The structural differences among these analogs have significant implications for their biological activities:

  • The addition of a chloro substituent (as in the first analog) typically enhances lipophilicity and may alter binding affinity to specific targets

  • The presence of a 2-oxoethyl group (as in the second analog) introduces an additional hydrogen bond acceptor site

  • Replacement of the methoxy group with a dimethylamino group (as in the third analog) changes the electronic properties and hydrogen bonding characteristics

  • Substitution of the benzotriazin moiety with a benzoxazol group (as in the fourth analog) alters the compound's chemical reactivity and binding profile

Research Challenges and Future Directions

Synthesis Optimization

One of the primary challenges in studying N-(4-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is the development of efficient, high-yield synthetic routes. Future research may focus on:

  • Green chemistry approaches to reduce environmental impact

  • Flow chemistry methods for scale-up production

  • Stereoselective synthesis if chiral centers are present in derivatives

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable for understanding how structural modifications affect the biological activity of this compound and its derivatives. Key areas for investigation include:

  • Systematic variation of substituents on the phenyl ring

  • Modification of the linking group between the benzotriazine and phenyl moieties

  • Exploration of alternative heterocyclic systems in place of the benzotriazine

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